Cas no 864841-56-5 (Tazarotene Sulfoxide)

Tazarotene Sulfoxide structure
Tazarotene Sulfoxide structure
Produktname:Tazarotene Sulfoxide
CAS-Nr.:864841-56-5
MF:C21H21NO3S
MW:367.461344480515
CID:1060814

Tazarotene Sulfoxide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Tazarotene Sulfoxide
    • Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)et hynyl]nicotinate
    • 3-Pyridinecarboxylic acid, 6-[(3,4-dihydro-4,4-dimethyl-1-oxido-2H-1-benzothiopyran-6-yl)ethynyl]-, ethyl ester (9CI)
    • Ethyl 6-[2-(3,4-dihydro-4,4-dimethyl-1-oxido-2H-1-benzothiopyran-6-yl)ethynyl]-3-pyridinecarboxylate (ACI)
    • Inchi: 1S/C21H21NO3S/c1-4-25-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-26(19)24/h6-7,9-10,13-14H,4,11-12H2,1-3H3
    • InChI-Schlüssel: BJSYAJPOMFRVOI-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=CC(C#CC2C=C3C(CCS(C3=CC=2)=O)(C)C)=NC=1)OCC

Tazarotene Sulfoxide Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Biosynth
PJB84156-10 mg
Tazarotene sulfoxide
864841-56-5
10mg
$480.50 2023-01-03
TRC
T010090-250mg
Tazarotene Sulfoxide
864841-56-5
250mg
$ 1777.00 2023-09-06
A2B Chem LLC
AH87779-25mg
Tazarotene Sulfoxide
864841-56-5
25mg
$338.00 2024-04-19
A2B Chem LLC
AH87779-250mg
Tazarotene Sulfoxide
864841-56-5
250mg
$1847.00 2024-04-19
Biosynth
PJB84156-25 mg
Tazarotene sulfoxide
864841-56-5
25mg
$901.00 2023-01-03
Biosynth
PJB84156-50 mg
Tazarotene sulfoxide
864841-56-5
50mg
$1,441.50 2023-01-03
Biosynth
PJB84156-5 mg
Tazarotene sulfoxide
864841-56-5
5mg
$300.30 2023-01-03
TRC
T010090-25mg
Tazarotene Sulfoxide
864841-56-5
25mg
$ 227.00 2023-09-06
Biosynth
PJB84156-1 mg
Tazarotene sulfoxide
864841-56-5
1mg
$92.40 2023-01-03

Tazarotene Sulfoxide Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Triethylamine ;  3 h, 50 °C
Referenz
A Practical and Efficient Process for the Preparation of Tazarotene
Frigoli, Samuele; et al, Organic Process Research & Development, 2005, 9(5), 646-650

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Toluene ;  reflux
2.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Triethylamine ;  3 h, 50 °C
Referenz
A Practical and Efficient Process for the Preparation of Tazarotene
Frigoli, Samuele; et al, Organic Process Research & Development, 2005, 9(5), 646-650

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 - 5 °C; 1 h, 0 °C; 2 h, rt
2.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Triethylamine ;  3 h, 50 °C
Referenz
A Practical and Efficient Process for the Preparation of Tazarotene
Frigoli, Samuele; et al, Organic Process Research & Development, 2005, 9(5), 646-650

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Toluene ;  reflux
2.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Triethylamine ;  3 h, 50 °C
Referenz
A Practical and Efficient Process for the Preparation of Tazarotene
Frigoli, Samuele; et al, Organic Process Research & Development, 2005, 9(5), 646-650

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine ,  Palladium ,  Cuprous iodide Solvents: 1,2-Dimethoxyethane ,  Water ;  30 min, rt
1.2 3 h, 80 °C
2.1 Reagents: Sodium hydride Solvents: Toluene ;  reflux
3.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Triethylamine ;  3 h, 50 °C
Referenz
A Practical and Efficient Process for the Preparation of Tazarotene
Frigoli, Samuele; et al, Organic Process Research & Development, 2005, 9(5), 646-650

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Triethylamine ;  3 h, 50 °C
Referenz
A Practical and Efficient Process for the Preparation of Tazarotene
Frigoli, Samuele; et al, Organic Process Research & Development, 2005, 9(5), 646-650

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Cuprous iodide Catalysts: Triphenylphosphine ,  Palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  30 min, rt
1.2 5 h, 80 °C
2.1 Reagents: Sodium hydride Solvents: Toluene ;  reflux
3.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Triethylamine ;  3 h, 50 °C
Referenz
A Practical and Efficient Process for the Preparation of Tazarotene
Frigoli, Samuele; et al, Organic Process Research & Development, 2005, 9(5), 646-650

Tazarotene Sulfoxide Raw materials

Tazarotene Sulfoxide Preparation Products

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